N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide
Description
This compound is a thienopyridine derivative classified under ChEBI ID 92266, featuring a fused thiophene-pyridine core substituted with a 1,3-benzothiazol-2-yl group at position 3 and an acetyl group at position 4.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-10(22)19-17-16(18-20-13-5-3-4-6-14(13)24-18)12-7-8-21(11(2)23)9-15(12)25-17/h3-6H,7-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBEMOTLSOHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is classified as a thienopyridine, a class of compounds known for their diverse biological activities.
Mode of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They interact with various enzymes and proteins, including the DprE1 enzyme, which is a crucial target in the fight against tuberculosis.
Cellular Effects
The cellular effects of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide are also not fully known. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. Benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of M. tuberculosis.
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide is a compound with significant potential in various biological applications. This article explores its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes a thienopyridine core with an acetyl group and a benzothiazole moiety, which contribute to its biological activity.
Biological Activities
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Candida albicans | 0.5 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anticancer Properties
The compound's anticancer potential has been explored in various studies. It is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, in vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 8 |
| HeLa (cervical cancer) | 12 |
These results indicate that this compound may serve as a lead compound for further anticancer drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets.
Antimicrobial Mechanism:
The compound may inhibit bacterial growth by interfering with essential enzymes involved in cell wall synthesis or protein synthesis pathways .
Anticancer Mechanism:
In cancer cells, it may induce apoptosis through the activation of caspases or by modulating pathways such as the MAPK/ERK pathway .
Case Studies
Several studies have investigated the efficacy of this compound:
- Antimicrobial Efficacy Study: A study evaluated its effect on Candida albicans and found it to be more effective than traditional antifungal agents at comparable concentrations .
- Cancer Cell Proliferation Inhibition: Another research focused on its effects on MCF-7 cells and reported a significant reduction in cell viability after treatment with the compound .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide. It has been shown to exhibit significant growth inhibition against various cancer cell lines. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8, and NCI-H40.
- Percent Growth Inhibitions (PGIs) :
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of enzymes related to metabolic disorders such as diabetes and Alzheimer's disease:
- Target Enzymes : α-glucosidase and acetylcholinesterase.
In silico studies have indicated that derivatives of this compound may exhibit varying degrees of inhibitory activity depending on their structural modifications .
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer properties of N-[6-acetyl...]-acetamide demonstrated its efficacy against multiple cancer types. The research involved both in vitro assays and in vivo models to assess the compound's therapeutic potential.
Case Study 2: Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition capabilities of this compound revealed promising results in modulating pathways associated with Type 2 diabetes and Alzheimer's disease. The structure–activity relationship (SAR) analysis provided insights into how modifications could enhance potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thienopyridine scaffold is shared among analogs, but substitutions at position 6 and acetamide modifications differentiate their properties:
Table 1: Substituent Analysis of Thienopyridine Derivatives
Key Observations:
- The isopropyl group in the trifluoroacetamide analog increases steric bulk, possibly affecting membrane permeability .
- Acetamide Modifications: The unmodified acetamide in the target compound and methyl-substituted analog balances solubility and metabolic stability. Trifluoroacetamide () introduces hydrophobicity, which might improve target binding but reduce aqueous solubility .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- δ 2.1–2.3 ppm (acetyl methyl protons).
- δ 7.5–8.5 ppm (aromatic protons from benzothiazole and thienopyridine rings) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 438.1234) .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-S bond) .
How should researchers address discrepancies in NMR data between synthesized batches?
Advanced
Discrepancies may arise from impurities or regioisomers. Methodological solutions:
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational isomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
What in vitro assays are recommended for preliminary assessment of biological activity?
Q. Basic
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding studies : Radioligand displacement assays for GPCR targets .
What strategies can elucidate the compound's mechanism of action when conflicting bioactivity data arise?
Q. Advanced
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the acetamide or benzothiazole groups to identify critical pharmacophores .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) and validate via mutagenesis .
- Metabolomic profiling : LC-MS/MS to track metabolite formation in cellular models .
What purification techniques are effective for isolating this compound from reaction by-products?
Q. Basic
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Flash chromatography : Optimize solvent systems (e.g., 3:7 ethyl acetate/hexane) for polar by-product removal .
How can computational modeling predict potential biological targets, and what validation experiments are necessary?
Q. Advanced
- Pharmacophore mapping : Use Schrödinger’s Phase to identify complementary protein pockets .
- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase profiling panels .
What are the common functional groups in this compound that influence its reactivity?
Q. Basic
- Acetamide group : Participates in hydrogen bonding with biological targets.
- Benzothiazole ring : Enhances π-π stacking with aromatic residues in enzymes.
- Thienopyridine core : Contributes to electron-deficient character, aiding in charge-transfer interactions .
How to resolve synthetic challenges related to the formation of regioisomers during heterocyclic ring closure?
Q. Advanced
- Regioselective catalysts : Employ CuI/1,10-phenanthroline to direct cyclization toward the desired isomer .
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 0°C for kinetic product vs. 25°C for thermodynamic) .
- Crystallographic analysis : Single-crystal X-ray diffraction to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
